molecular formula C13H14Si B14675378 Silane, trimethyl(4-phenyl-1,3-butadiynyl)- CAS No. 38177-56-9

Silane, trimethyl(4-phenyl-1,3-butadiynyl)-

Cat. No.: B14675378
CAS No.: 38177-56-9
M. Wt: 198.33 g/mol
InChI Key: CGPGUPRIFVMUCZ-UHFFFAOYSA-N
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Description

Silane, trimethyl(4-phenyl-1,3-butadiynyl)- is an organosilane compound with the molecular formula C13H14Si and a molecular weight of 198.341 g/mol . It is supplied under the product number AX-0BOF . This compound features a unique structure combining a phenyl group with a butadiynyl chain terminated by a trimethylsilyl group, making it a valuable building block in synthetic and materials chemistry. Its conjugated diyne system is of particular interest for the construction of carbon-rich molecular frameworks and advanced materials. Researchers utilize this reagent in various applications, including catalytic studies and the synthesis of novel organic semiconductors or metal-organic complexes. The trimethylsilyl group often acts as a protecting group for terminal alkynes and can be selectively removed for further functionalization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

38177-56-9

Molecular Formula

C13H14Si

Molecular Weight

198.33 g/mol

IUPAC Name

trimethyl(4-phenylbuta-1,3-diynyl)silane

InChI

InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3

InChI Key

CGPGUPRIFVMUCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.

Chemical Reactions Analysis

Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Substitution reagents: Halogens, organometallic compounds.

Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Silane, trimethyl(4-phenyl-1,3-butadiynyl)- is absent in the provided evidence, comparisons can be drawn to structurally or functionally related silanes and organometallic compounds.

2.1. Structural Analogues
  • (E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane :

    • Structure : Features a conjugated diene system (-CH₂-CH₂-CH₂-CH₂-) linked to a phenyl group and trimethylsilane.
    • Synthesis : Produced via nickel-catalyzed silylolefination, a method distinct from typical hydrosilylation or Grignard routes.
    • Applications : Likely used in polymer precursors or cross-coupling reactions due to its unsaturated backbone.
  • Trimethyl(triphenylplumbylmethyl)silane (CAS 95456-32-9) :

    • Structure : Combines a trimethylsilane group with a triphenylplumbylmethyl moiety.
    • Key Difference : Incorporates lead (Pb), increasing toxicity and altering reactivity compared to purely silicon-based analogs.
  • Reactivity: Hydrolyzes more readily than trimethylsilanes due to labile ethoxy groups, making it a common coupling agent in surface chemistry.
2.2. Functional Analogues
  • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- (CAS 70815-20-2) : Structure: A silazane derivative with dual trimethylsilyl groups.
  • Comparison: Shares unsaturated bonds but lacks silicon, reducing thermal stability and altering electronic properties.

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